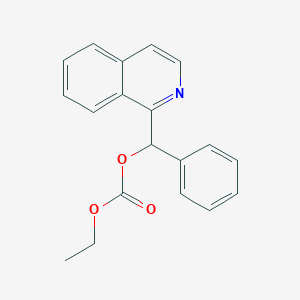
5-Methyl-2-phenyl-4-tetradecanoyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one: is a synthetic organic compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a methyl group, a phenyl group, and a tetradecanoyl group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the Pyrazolone Ring: The initial step involves the condensation of an appropriate β-keto ester with hydrazine hydrate to form the pyrazolone ring.
Substitution Reactions: The pyrazolone ring is then subjected to substitution reactions to introduce the methyl and phenyl groups. This can be achieved through alkylation and arylation reactions using suitable alkyl halides and aryl halides, respectively.
Acylation: The final step involves the acylation of the pyrazolone ring with tetradecanoyl chloride in the presence of a base such as pyridine or triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of 3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Controlled to maximize product formation and minimize side reactions.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
化学反応の分析
Types of Reactions
3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted pyrazolone derivatives with new alkyl or aryl groups.
科学的研究の応用
3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, analgesic, and antipyretic agent.
Biological Studies: Studied for its interactions with biological targets such as enzymes and receptors.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate these targets, resulting in therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 1-Phenyl-3-methyl-4-acetyl-1H-pyrazol-5(4H)-one
- 3-Methyl-1-phenyl-4-butyryl-1H-pyrazol-5(4H)-one
- 3-Methyl-1-phenyl-4-hexanoyl-1H-pyrazol-5(4H)-one
Comparison
Compared to similar compounds, 3-Methyl-1-phenyl-4-tetradecanoyl-1H-pyrazol-5(4H)-one is unique due to its longer tetradecanoyl chain, which may influence its lipophilicity, biological activity, and interaction with molecular targets. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
特性
CAS番号 |
116655-20-0 |
|---|---|
分子式 |
C24H36N2O2 |
分子量 |
384.6 g/mol |
IUPAC名 |
5-methyl-2-phenyl-4-tetradecanoyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C24H36N2O2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(27)23-20(2)25-26(24(23)28)21-17-14-13-15-18-21/h13-15,17-18,23H,3-12,16,19H2,1-2H3 |
InChIキー |
TZIWTXKUDFFQOJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile](/img/structure/B12911634.png)




![Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]-](/img/structure/B12911663.png)


![9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide](/img/structure/B12911696.png)
